molecular formula C13H14N2O B1496560 2-(4-Aminophenoxy)-benzylamine

2-(4-Aminophenoxy)-benzylamine

Cat. No.: B1496560
M. Wt: 214.26 g/mol
InChI Key: MNUUKYUJZQWYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminophenoxy)-benzylamine is a benzylamine derivative featuring a benzylamine core (NH₂-CH₂-C₆H₅) substituted at the 2-position of the benzene ring with a 4-aminophenoxy group (–O–C₆H₄–NH₂). This structure combines the aromatic amine (aniline-like) properties of the 4-aminophenoxy moiety with the aliphatic amine characteristics of benzylamine. The compound’s dual functionality may influence its physicochemical properties, reactivity, and biological activity, distinguishing it from simpler benzylamine or aniline derivatives.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-[2-(aminomethyl)phenoxy]aniline

InChI

InChI=1S/C13H14N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9,14-15H2

InChI Key

MNUUKYUJZQWYMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Discussion

This compound occupies a unique niche among benzylamine derivatives. Its 4-aminophenoxy group may confer hybrid characteristics of aniline (high reactivity) and benzylamine (structural flexibility). Key findings include:

  • Cytotoxicity : Likely intermediate between simple benzylamines and aniline derivatives, though direct data is lacking.
  • Enzyme Inhibition: The 4-aminophenoxy moiety shows promise in enhancing interactions with biological targets (e.g., DNA gyrase).
  • Synthetic Flexibility: Potential for metal coordination (e.g., Pd) or further functionalization to optimize activity .

Further studies are needed to quantify its activity in cytotoxicity assays, antimicrobial screens, and biochemical applications.

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